N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Imaging of Sigma2 Receptor Status in Solid Tumors
Fluorine-containing benzamide analogs, including structures similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide, have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging. These compounds aim to assess the sigma2 receptor status of solid tumors, with several demonstrating high tumor uptake and favorable tumor/normal tissue ratios in mouse models. This research provides valuable insights into the potential of these compounds for imaging applications in oncology, highlighting their capacity to selectively target and visualize sigma2 receptors within tumor tissues (Tu et al., 2007).
Investigating Metabolite Transport and Elimination
Studies on YM758, a compound structurally related to this compound, have shed light on the metabolism and elimination pathways of such molecules. By identifying human metabolites and investigating their renal and hepatic excretion mechanisms, researchers contribute to a deeper understanding of how these compounds are processed in the body. This information is crucial for assessing the safety, efficacy, and overall pharmacokinetic profile of potential therapeutic agents (Umehara et al., 2009).
Synthesis and Scalability for Pharmaceutical Development
The development of practical and scalable synthetic routes to compounds like YM758 monophosphate, which shares a similar core structure with this compound, highlights the importance of efficient manufacturing processes in drug development. These advancements in synthetic methodologies enable the production of sufficient quantities of these compounds for further research and potential therapeutic applications, ensuring that promising drug candidates can be explored to their fullest potential (Yoshida et al., 2014).
Catalysis and Chemical Transformations
Research into catalyzed reactions involving N-methoxybenzamides and similar compounds has opened new avenues for chemical synthesis, offering mild, efficient, and versatile methods for the formation of complex molecular structures. These studies not only expand the toolkit available for organic synthesis but also have potential implications for the synthesis of novel pharmacologically active compounds, showcasing the versatility and utility of these chemical frameworks in facilitating diverse transformations (Rakshit et al., 2011).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-20-9-5-4-8-19(20)23(28)25-18-11-12-21-17(14-18)10-13-22(27)26(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWTOINLADPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.